N-benzylhex-5-ynamide
Description
Structure
3D Structure
Properties
CAS No. |
155193-71-8 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-benzylhex-5-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-3-5-10-13(15)14-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2,(H,14,15) |
InChI Key |
GLNUPYVOYQDLLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity Patterns and Mechanistic Elucidation of N Benzylhex 5 Ynamide Derivatives
Electrophilic and Nucleophilic Additions to the Ynamide Triple Bond
The carbon-carbon triple bond in ynamides is electron-rich, making it susceptible to attack by electrophiles. dalalinstitute.commsu.edu Conversely, the polarization of the triple bond also allows for nucleophilic additions, often facilitated by the formation of keteniminium intermediates. nih.govbrad.ac.uk
Regioselective Additions
The addition of reagents to unsymmetrical alkynes like N-benzylhex-5-ynamide can, in principle, yield two different constitutional isomers. msu.edumasterorganicchemistry.com The regioselectivity of these additions is governed by the electronic nature of the attacking species and the stability of the resulting intermediates. dalalinstitute.com
In electrophilic additions, the electrophile typically adds to the β-carbon of the ynamide, leading to the formation of a more stable carbocationic intermediate stabilized by the nitrogen atom. msu.edu Subsequent attack by a nucleophile on the α-carbon completes the addition. For instance, the addition of hydrogen halides (HX) to ynamides is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (in this case, the terminal alkyne position if it were unsubstituted) and the halide adds to the more substituted carbon. dalalinstitute.com
Nucleophilic additions to ynamides often proceed through a different mechanism. The nucleophile attacks the electrophilic β-carbon, leading to a zwitterionic intermediate which can then be protonated or undergo further reaction. researchgate.net The regioselectivity in these cases is driven by the attack of the nucleophile on the more electron-deficient carbon of the polarized triple bond. dalalinstitute.com
Catalytic Enantioselective Nucleophilic Additions to Aldehydes
A significant application of ynamide reactivity is the catalytic enantioselective nucleophilic addition to aldehydes, providing access to chiral N-substituted propargylic alcohols. nih.govrsc.orgresearchgate.net This transformation has been successfully achieved using a catalyst system comprising zinc triflate (Zn(OTf)₂) and N-methylephedrine. nih.govrsc.orgresearchgate.net
The reaction proceeds by the formation of a zinc-ynamide complex, which then adds to the aldehyde. The chiral ligand, N-methylephedrine, controls the facial selectivity of the addition, leading to high enantiomeric excess (ee) of the product. nih.govrsc.org Apolar solvent mixtures have been found to be crucial for optimizing the enantioselectivity and preventing racemization of the product. nih.govrsc.orgresearchgate.net This method is applicable to both aliphatic and aromatic aldehydes, demonstrating its broad utility in asymmetric synthesis. nih.gov
Table 1: Catalytic Enantioselective Addition of an Ynamide to Benzaldehyde
| Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 10 mol% Zn(OTf)₂, N-methylephedrine | Toluene/Hexane | High | High | nih.govrsc.orgresearchgate.net |
Cycloaddition Reactions in the Synthesis of Heterocyclic Scaffolds
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and ynamides have proven to be excellent partners in these transformations, leading to a diverse array of heterocyclic compounds. rsc.orgbrad.ac.uknih.gov The electron-rich nature of the ynamide triple bond facilitates its participation in various cycloaddition modes.
[2+1] Cycloadditions
While less common, [2+1] cycloaddition reactions involving ynamides can be used to synthesize three-membered rings. These reactions typically involve the addition of a carbene or a related species across the ynamide triple bond. The resulting aminocyclopropenone derivatives are strained and can serve as versatile intermediates for further transformations.
[2+2] Cycloadditions for Aminocyclobutenes and Azetidinimines
The [2+2] cycloaddition of ynamides with ketenes provides a direct and efficient route to 3-aminocyclobutenone derivatives. nih.govnih.gov This reaction is a valuable method for constructing four-membered rings, which are important structural motifs in various natural products and pharmaceuticals. nih.gov The reaction generally proceeds with high regioselectivity, with the more nucleophilic carbon of the ynamide attacking the carbonyl carbon of the ketene (B1206846). nih.gov Even with highly reactive ketenes like dichloroketene, the cycloaddition with ynamides proceeds smoothly to afford the corresponding 4,4-dichloro-3-aminocyclobutenones in good yields. nih.gov
Furthermore, Lewis acid-catalyzed [2+2] cycloadditions of ynamides with partners like propargyl silyl (B83357) ethers can produce highly substituted alkylidenecyclobutenones. rsc.org These products can then undergo various ring-opening and ring-expansion reactions to generate structurally diverse compounds. rsc.org Metal-free [2+2] cycloadditions of ynamides have also been reported, for example with trifluoromethyl-substituted alkenes, to furnish aminocyclobutenes. orgsyn.org
[3+2] Cycloadditions for Pyrrole (B145914) and Indole (B1671886) Derivatives
The [3+2] cycloaddition is a widely used strategy for the synthesis of five-membered heterocyclic rings, and ynamides are excellent substrates for these reactions. nih.gov This approach has been successfully employed for the synthesis of highly substituted pyrroles and indoles. nih.govnih.govmdpi.com
For instance, the gold(I)-catalyzed [3+2] cycloaddition of ynamides with 2H-azirines serves as an efficient method for synthesizing polysubstituted pyrroles through an intermolecular nitrene transfer process. nih.gov Similarly, a metal-free [3+2] cycloaddition of ynamides with anthranils, promoted by a Brønsted acid like triflimide (Tf₂NH), provides a facile route to functionalized 2-aminoindoles. nih.gov Gold-catalyzed reactions of ynamides with benzofuran (B130515) N-oxides also yield functionalized 7-nitroindoles through a [3+2] cycloaddition pathway involving an α-imino gold carbene intermediate. nih.gov
Another powerful method for pyrrole synthesis is the Van Leusen reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.govmdpi.com While not directly involving this compound as a starting material, this highlights the importance of [3+2] cycloadditions in accessing pyrrole derivatives. nih.govmdpi.com
Table 2: Examples of [3+2] Cycloaddition Reactions of Ynamides
| Ynamide Partner | Catalyst/Promoter | Product | Reference |
| 2H-Azirine | Gold(I) catalyst | Polysubstituted Pyrrole | nih.gov |
| Anthranil | Tf₂NH | Functionalized 2-Aminoindole | nih.gov |
| Benzofuran N-oxide | Gold(I) catalyst | 7-Nitroindole | nih.gov |
[4+2] Cycloadditions (e.g., Inverse Electron-Demand) for Aminopyridines
The synthesis of functionalized polycyclic aminopyridines, which are significant scaffolds in the chemical sciences, can be efficiently achieved through intramolecular inverse electron-demand hetero-Diels-Alder (ihDA) cycloadditions of ynamides with pyrimidines. acs.orgrsc.org This approach addresses existing limitations in the synthesis of 4-aminopyridines. rsc.org The reaction sequence involves the ynamide acting as an electron-rich dienophile in a [4+2] cycloaddition with an electron-deficient heterodiene like pyrimidine (B1678525), a novel application for ynamides in this context. rsc.orgacademie-sciences.fr
This intramolecular cycloaddition/cycloreversion process is versatile, accommodating various electron-withdrawing groups on the ynamide nitrogen, such as oxazolidinone, azetidinone, sultam, sulfonamide, and indole. academie-sciences.fr Furthermore, different tethers (e.g., ethyloxy, ethylamino, ethylthio) can be used to link the pyrimidine and ynamide moieties, leading to pyridines fused with five-membered oxygen-, nitrogen-, or sulfur-containing heterocycles. academie-sciences.fr The reaction is typically carried out in a high-boiling solvent like sulfolane (B150427) or trifluorotoluene under microwave irradiation at elevated temperatures (e.g., 210 °C). academie-sciences.frrsc.org Sulfolane has been shown to provide higher yields compared to trifluorotoluene. academie-sciences.fr The mechanism proceeds through the formation of an intermediate which then undergoes a retro-Diels-Alder reaction, eliminating a small molecule like HCN to yield the final 4-aminopyridine (B3432731) structure. rsc.org
A representative procedure involves dissolving the ynamide-tethered pyrimidine in trifluorotoluene and irradiating it with microwaves (300 W) at 210 °C for 2 hours. academie-sciences.fr Following the reaction, the mixture is purified by flash chromatography to isolate the bicyclic pyridine (B92270) product. academie-sciences.fr
Table 1: Examples of [4+2] Cycloadditions of Ynamidyl Pyrimidines
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ynamidyl pyrimidine 6 | Sulfolane, 210 °C, MW | Polycyclic 4-aminopyridine 75a | 72% | rsc.org |
| Ynamidyl pyrimidine 6 | Sulfolane, 210 °C, MW | Polycyclic 4-aminopyridine 75b | 78% | rsc.org |
| Ynamide 5 | Trifluorotoluene, 210 °C, MW, 2h | Bicyclic pyridine 8 | Not specified | academie-sciences.fr |
(MW = Microwave irradiation)
[5+2+1] Cycloadditions
A formal three-component [5+2+1] cycloaddition has been reported involving ynamides, isoxazoles, and water, leading to the formation of bicyclic tetrahydro-1,4-oxazepines. rsc.org This reaction proceeds in the presence of a catalytic amount of trifluoromethanesulfonimide (15 mol%) and one equivalent of water. rsc.org In a specific example, the reaction of an ynamide with an isoxazole (B147169) and water afforded the corresponding bicyclic tetrahydro-1,4-oxazepine in 48% yield with a diastereomeric ratio of 5:1. rsc.org It was confirmed that the water molecule serves as the source of the bridging oxygen atom in the final product. rsc.org
Metal-Catalyzed Transformations
Gold-Catalyzed Reactions and Gold-Carbene Intermediates
Gold catalysts are highly effective in promoting a variety of transformations involving ynamides, often proceeding through the formation of α-imino gold carbene intermediates. organic-chemistry.orgresearchgate.netmdpi.comnih.gov The general reactivity profile involves the activation of the ynamide by a gold(I) catalyst to form a keteniminium intermediate. mdpi.com This electrophilic species is then susceptible to nucleophilic attack at the α-carbon. mdpi.com
Gold-catalyzed reactions of ynamides include:
Cyclizations and Cycloisomerizations: Yne-tethered ynamides can undergo gold-catalyzed cyclization to construct novel N-heterocycles like dihydropyridinones and benzo[f]dihydroisoquinolones. uohyd.ac.in Gold(I)-catalyzed cycloisomerization of alkyne-tethered ketene N,N-acetals can also produce cyclobutene-fused azepine scaffolds. uohyd.ac.in In some cases, an unusual regioselective cyclization on the β-carbon of the ynamide is observed. rsc.org
Formal Cycloadditions: A gold-catalyzed formal [3+2] cycloaddition between ynamides and 4,5-dihydro-1,2,4-oxadiazoles provides a regioselective route to highly functionalized 4-aminoimidazoles. organic-chemistry.org This reaction is believed to proceed via an α-imino gold carbene intermediate. organic-chemistry.org Gold catalysts with bulky ligands, such as tBuXphosAuSbF6, have been found to give the highest yields. organic-chemistry.org
Cascade Reactions: Gold catalysts can initiate cascade reactions, such as the cyclization of N-propargyl ynamides to synthesize functionalized indeno[1,2-c]pyrroles. rsc.org Another example is the reaction of o-alkynylanilines with ynamides, catalyzed by gold, to stereoselectively produce 3-vinylindoles. rsc.org DFT calculations suggest that the steric hindrance of the gold catalyst, like JohnPhosAu(MeCN)SbF6, influences the E-configuration of the final product. rsc.org
Oxidation Reactions: In the presence of an oxidant like pyridine N-oxide, gold catalysts can facilitate the selective oxidation of 1,3-diynamides to afford 4-oxo-but-2-ynamide derivatives. sioc-journal.cn The proposed mechanism involves the formation of an α-carbonyl gold carbene intermediate. sioc-journal.cn
The formation of α-imino gold carbenes is a key mechanistic feature in many of these transformations. organic-chemistry.orgresearchgate.netnih.govacs.org These intermediates can be generated from the reaction of gold-activated ynamides with various nitrene transfer reagents, including benzyl (B1604629) azides, isoxazoles, and benzofuroxans. nih.govacs.org The subsequent reactivity of the gold carbene, such as cyclopropanation or C–H insertion, leads to a diverse array of nitrogen-containing heterocyclic products. nih.govacs.org
Table 2: Selected Gold-Catalyzed Reactions of Ynamides
| Ynamide Substrate | Reagent(s) | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ynamide | 4,5-Dihydro-1,2,4-oxadiazole | tBuXphosAuSbF6 | 4-Aminoimidazole | Up to 98% | organic-chemistry.org |
| o-Alkynylaniline and Ynamide | - | JohnPhosAu(MeCN)SbF6 | 3-Vinylindole | Not specified | rsc.org |
| N-Propargyl ynamide | - | Gold catalyst | Indeno[1,2-c]pyrrole | Moderate to good | rsc.org |
| 1,3-Diynamide | Pyridine N-oxide | Gold catalyst | 4-Oxo-but-2-ynamide | Not specified | sioc-journal.cn |
Copper-Catalyzed Cyclizations and Transformations
Copper catalysts are widely employed in the synthesis and transformation of ynamides, facilitating a range of cyclization and addition reactions.
Synthesis of Ynamides: Copper(I)-catalyzed coupling of alkynyl bromides with amides (including oxazolidinones, lactams, and carbamates) is a method for preparing ynamides. brad.ac.uk Another approach involves the copper-catalyzed coupling of Grignard or organozinc nucleophiles with chloroynamides, which are formed in situ from 1,2-dichloroenamides. acs.orgorganic-chemistry.org
Cyclization Reactions: Copper-catalyzed cascade cyclizations of N-propargyl ynamides can generate diverse and chiral polycyclic pyrroles. acs.org These reactions may proceed through donor/donor copper carbene intermediates that can undergo asymmetric C–H insertion or cyclopropanation. acs.org A copper-catalyzed azide-ynamide cyclization is used to synthesize isoquinolines. sioc-journal.cn
Annulation Reactions: A formal [4+3] annulation of 1,3-butadiynamides with 2-aminobenzothiazoles, catalyzed by copper, leads to the formation of fused diazepines. nih.gov
Addition Reactions: Copper(I) catalysts enable the nucleophilic addition of ynamides to electrophiles like acyl chlorides and activated N-heterocycles. acs.org This provides access to 3-aminoynones and 1,2-dihydro-N-heterocycles. acs.org The proposed mechanism involves the coordination of the ynamide to copper(I), which increases the acidity of the terminal C-H bond, facilitating deprotonation and subsequent reaction. acs.org
Table 3: Examples of Copper-Catalyzed Reactions of this compound Derivatives
| Reactants | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ynamide, 3-chloropyridine | CuI | 1,2-dihydropyridine | 73% | acs.org |
| Ynamide, 4-phenylpyridine | CuI | 1,2-dihydropyridine | 96% | acs.org |
| Ynamide, 4,7-dichloroquinoline | CuI | 1,2-dihydroquinoline | 88% | acs.org |
| 1,3-Butadiynamide, 2-aminobenzothiazole | Copper catalyst | Fused diazepine | Not specified | nih.gov |
Palladium-Catalyzed Hydrofunctionalization (Hydroalkynylation, Hydroacyloxylation)
Palladium catalysis is a powerful tool for the hydrofunctionalization of ynamides, allowing for the regio- and stereoselective synthesis of highly substituted enamides. orgsyn.org
Hydroalkynylation: The palladium-catalyzed addition of terminal alkynes to ynamides, known as hydroalkynylation, can proceed with different stereoselectivities depending on the reaction conditions and the nature of the substituents on the ynamide nitrogen. brad.ac.ukrsc.org For instance, the use of Pd2(dba)3 with tris(2,6-dimethoxyphenyl)phosphine (B1586704) (TDMPP) as a ligand and Ph2P(O)OH as an additive results in trans-hydroalkynylation. brad.ac.uk Conversely, using Pd(PPh3)2Cl2 as the catalyst with triethylamine (B128534) as a base leads to cis-hydroalkynylation of ynamides derived from oxazolidinones, lactams, and sulfonamides. brad.ac.uk This N-substitution dependent stereoselectivity switch provides a versatile method for synthesizing ynenamides. rsc.org
Hydroacyloxylation: Palladium-catalyzed hydroacyloxylation involves the addition of carboxylic acids across the triple bond of ynamides. brad.ac.ukrsc.org This reaction, typically catalyzed by Pd(OAc)2, is highly regio- and stereoselective, yielding (E)-α-acyloxyenamides in moderate to good yields. brad.ac.ukrsc.org The method is compatible with a diverse range of carboxylic acids and aryl-substituted ynamides. brad.ac.ukrsc.org
In addition to hydrofunctionalization, palladium catalysts can also be used for other transformations of ynamides. For example, an oxygenative cross-coupling of ynamides and benzyl bromides has been developed, which is proposed to proceed through the migratory insertion of an α-oxo palladium carbene species. nih.gov
Cobalt-Catalyzed Polycyclization Sequences
Cobalt catalysts are effective in promoting cycloaddition reactions involving ynamides, leading to the formation of various aromatic and heterocyclic structures.
[2+2+2] Cycloadditions: An in-depth study has been conducted on the cobalt-catalyzed [2+2+2] cycloaddition of yne-ynamides with nitriles to produce aminopyridines. nih.govresearchgate.net The regioselectivity of this reaction can be controlled by modifying the substitution pattern on the yne-ynamide, allowing for the selective synthesis of either 3- or 4-aminopyridines. nih.govresearchgate.net The use of [CpCo(CO)(dmfu)] (dmfu=dimethyl fumarate) as a precatalyst allows for the incorporation of electron-deficient nitriles into the pyridine core. nih.govresearchgate.net DFT calculations suggest that 3-aminopyridines are formed via a formal [4+2] cycloaddition between the nitrile and an intermediate cobaltacyclopentadiene, while 4-aminopyridines arise from an insertion pathway. nih.gov This methodology has also been extended to the synthesis of aminopyridones using isocyanates instead of nitriles. nih.gov
Annulation Reactions: A cobalt-catalyzed, pivalic acid-assisted oxidative C-H functionalization of benzimidates or NH-benzaldimines with ynamides provides access to 3-aminoisoquinoline derivatives. researchgate.net This annulation reaction is compatible with a variety of functional groups on the substrates. researchgate.net
Hydroarylation: Cobalt catalysts can also mediate the hydroarylation of ynamides with arylzinc derivatives, yielding β-aryl enamides as the major product. brad.ac.uk
Table 4: Cobalt-Catalyzed Reactions of Ynamide Derivatives
| Reactants | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Yne-ynamide, Nitrile | [CpCo(CO)(dmfu)] | 3- or 4-Aminopyridine | Regioselectivity controlled by ynamide substitution | nih.govresearchgate.net |
| Benzimidate, Ynamide | Cobalt catalyst, Pivalic acid | 3-Aminoisoquinoline | C-H activation/annulation | researchgate.net |
| Ynamide, Arylzinc derivative | Cobalt catalyst | β-Aryl enamide | Hydroarylation | brad.ac.uk |
Brønsted Acid-Mediated Reactions and Keteniminium Ion Intermediacy
Ynamides, including this compound, are a unique class of alkynes activated by the adjacent nitrogen atom. brad.ac.uk This activation allows them to participate in a variety of transformations, particularly those mediated by acids. brad.ac.uk In the presence of a Brønsted acid, the ynamide triple bond is readily protonated, leading to the formation of a highly electrophilic keteniminium ion. sioc-journal.cnresearchgate.net These intermediates are among the most electrophilic species known in organic synthesis and can react with even weak nucleophiles. researchgate.netd-nb.info The development of Brønsted acid-mediated reactions represents a significant advancement in ynamide chemistry, offering metal-free pathways to complex nitrogen-containing molecules. rsc.org
The general mechanism involves the activation of the ynamide by the Brønsted acid to generate the keteniminium intermediate. sioc-journal.cn This reactive species can then undergo various transformations, including cyclizations, rearrangements, and additions. sioc-journal.cnrsc.org
The generation of keteniminium ions from ynamides is a powerful strategy for initiating cyclization and rearrangement cascades. sioc-journal.cn For instance, a Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement sequence has been developed for ynamides bearing a tethered hydroxyl group, leading to the synthesis of eight-membered lactams. sioc-journal.cn In this process, the keteniminium ion generated from the ynamide activation interacts with the intramolecular hydroxy group, facilitating a tandem reaction. sioc-journal.cn
Another example of such reactivity is the Brønsted acid-catalyzed Pictet-Spengler cyclization of ynamides, which provides access to various heterocyclic structures. nih.gov The high electrophilicity of the keteniminium ion can also trigger hydride shifts from unactivated positions, initiating innovative cyclization processes. d-nb.info Gold-catalyzed reactions, which also proceed through keteniminium ion intermediates, have been shown to effect intramolecular hydroalkylation of ynamides to produce polysubstituted indenes, a transformation that relies on a sioc-journal.cnspringernature.com-hydride shift. unige.ch While catalyzed by gold, this reaction highlights the intrinsic reactivity of the keteniminium intermediate, which is also accessible via Brønsted acid catalysis. researchgate.netunige.ch
Research has documented several types of Brønsted acid-mediated cyclizations and rearrangements of ynamides, as summarized in the table below.
| Reaction Type | Catalyst/Conditions | Product Type | Ref. |
| Intramolecular Hydroalkoxylation/Claisen Rearrangement | MsOH | Eight-membered lactams | sioc-journal.cn |
| Pictet-Spengler Cyclization | Brønsted Acids | Substituted Enamides | nih.gov |
| [3+2] Annulation with Isoxazoles | Tf2NH | 2-Aminopyrroles | |
| Intramolecular Hydroalkylation (via Hydride Shift) | Gold-catalysis (forms keteniminium ion) | Polysubstituted Indenes | unige.ch |
Oxygen atom transfer (OAT) represents another facet of ynamide reactivity under Brønsted acid mediation. rsc.org This class of reactions involves the transfer of an oxygen atom from a suitable donor to a substrate. In the context of ynamide chemistry, these reactions expand their synthetic utility. While the broader field of OAT is extensive, involving metal complexes and various oxidants rsc.orgbenthambooks.combiorxiv.orgbenthamscience.comnih.gov, specific examples in Brønsted acid-mediated ynamide chemistry are noteworthy. A comprehensive review of Brønsted acid-mediated reactions of ynamides explicitly includes oxygen atom transfer reactions as a key area of development. rsc.org
Radical Chemistry of Ynamides
While ionic reactions of ynamides are well-established, their radical chemistry has emerged as a more recent and challenging field of study. repec.orgnih.govresearchgate.net The high reactivity of ynamides, along with issues of regio- and chemoselectivity, has made their radical-based transformations a complex area for chemists. springernature.comnih.gov Despite these challenges, photoinduced radical processes have been developed, unlocking novel structural reshuffling and functionalization pathways. repec.orgnih.gov
Recent breakthroughs have demonstrated that photoinduction can trigger radical-initiated structural reshuffling and functionalization of ynamides. springernature.comrepec.org This approach allows for the preparation of synthetically challenging molecules, such as chalcogen-substituted indole derivatives from 2-alkynyl-ynamides, with high efficiency. nih.gov These reactions proceed under mild conditions, often using just blue LED light, and notably without the need for photocatalysts, metals, or other additives. repec.orgnih.gov
The process involves a cascade of events initiated by a radical species. For example, a sulfone radical can add to the ynamide, triggering a sequence that includes cyclization, bond fission, and migration of an alkynyl group. springernature.comnih.gov This structural reshuffling involves the cleavage of multiple bonds and the formation of new ones, leading to a complete reassembly of the molecular skeleton. springernature.comresearchgate.net
Key Features of Photoinduced Ynamide Reshuffling:
Initiation: Blue LED light activation of a radical precursor (e.g., TsI). springernature.com
Reaction Cascade: Involves radical addition, cyclization, bond fission, and intramolecular migration. springernature.comnih.gov
Efficiency: Generates multiple new bonds in a single operation, often in minutes. repec.orgnih.gov
Conditions: Mild, metal-free, and oxidant-free. repec.org
A significant challenge in ynamide chemistry has been the selective cleavage of the robust C(sp)-N bond. springernature.comrepec.orgnih.gov Photoinduced radical reactions have provided a solution to this long-standing problem. springernature.comnih.gov In the radical-triggered structural reshuffling of 2-alkynyl-ynamides, a key step is the selective C(sp)-N bond fission. springernature.com
Applications in Chemical Synthesis and Materials Science
N-Heterocycle Synthesis from Ynamide Precursors
Ynamides, such as N-benzylhex-5-ynamide, are powerful precursors for the synthesis of N-heterocycles, a core structural motif in numerous natural products and pharmaceuticals. bham.ac.uk The amide group within the ynamide structure imposes a significant electronic bias on the alkyne, which allows for highly regioselective reactions. nih.gov Transition-metal-catalyzed tandem reactions, in particular, have emerged as a powerful strategy for the divergent synthesis of complex N-heterocycles from ynamide starting materials. nih.gov
Catalytic reactions involving ynamides have seen substantial development, enabling the rapid and atom-economic assembly of structurally complex nitrogenous molecules. nih.gov For instance, gold-catalyzed amination-initiated tandem reactions of ynamides can proceed via α-imino gold carbene intermediates to efficiently construct a variety of heterocyclic systems including 2-aminoindoles and 2-aminopyrroles. nih.gov Similarly, copper-catalyzed reactions can generate donor/donor copper carbenes from diynes, leading to diverse chiral polycyclic pyrroles with excellent enantioselectivity through processes like asymmetric C-H insertion and cycloaddition. nih.gov These methodologies highlight the utility of ynamides as synthons for generating molecular diversity in heterocyclic chemistry. researchgate.net
Scaffold Synthesis and Diversification
The unique reactivity of ynamides makes them ideal starting points for the synthesis of diverse molecular scaffolds, which are foundational structures in drug discovery and materials science. bham.ac.uknih.gov Methodologies have been developed to use ynamides as preparative tools to access structurally varied building blocks containing nitrogen heterocyclic motifs. bham.ac.uk A key strategy involves the combination of complex ynamides with transition metal catalysts—such as cobalt, copper, or gold—to synthesize highly functionalized azacyclic systems. bham.ac.uk
For example, a cobalt-catalyzed polycyclization sequence provides rapid access to novel bicyclic aza-cycles from readily available ynamides. bham.ac.uk A significant advantage of these synthetic routes is the potential for post-catalytic transformations, which allows for further diversification of the initial scaffold. bham.ac.uk Moreover, by selecting a different transition metal catalyst (e.g., copper or gold), it is possible to construct structurally unique scaffolds from the same or related starting materials, demonstrating the modularity of ynamide chemistry. bham.ac.uk This ability to generate diverse and sp³-rich scaffolds is crucial for exploring new regions of chemical space in fields like fragment-based drug discovery. researchgate.netnih.gov
Molecular Electronics and Optoelectronic Materials
Synthesis of Push-Pull Chromophores
Ynamides are valuable electron-donating substrates for the synthesis of push-pull chromophores, which are organic molecules with exceptional optical and electronic properties relevant to materials science and optoelectronics. beilstein-journals.orgnih.gov A prominent method for their synthesis is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction. beilstein-journals.org This reaction occurs between an electron-rich alkyne, such as an ynamide, and an electron-deficient alkene, like tetracyanoethylene (B109619) (TCNE), to produce 1,1,4,4-tetracyanobutadiene (TCBD) derivatives. researchgate.net
This synthetic approach is atom-economical and can be performed under mild, catalyst-free conditions. beilstein-journals.orgresearchgate.net The resulting TCBDs are highly conjugated, non-planar push-pull systems. The intramolecular charge-transfer (ICT) band of these chromophores can be tuned by modifying the substituents on the ynamide. For instance, ynamide-based TCBDs featuring fluorophores such as fluorenyl, phenanthrenyl, and terphenyl groups have been synthesized, exhibiting significant emission properties. beilstein-journals.org
Table 1: Emission Properties of Ynamide-Derived Push-Pull Chromophores
| Chromophore Derivative | Emission Peak (λem) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| Fluorenyl derivative 68 | 596 nm | 6.1% | beilstein-journals.org |
| Fluorenyl derivative 69 | 595 nm | 7.5% | beilstein-journals.org |
| Phenanthrenyl derivative 70 | 639 nm | 1.6% | beilstein-journals.org |
| Terphenyl derivative 71 | 594 nm | 7.8% | beilstein-journals.org |
Aggregation-Induced Emission (AIE) Properties in Ynamide-Derived Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly fluorescent upon aggregation. rsc.orgfrontiersin.org This property is valuable for developing novel sensors, imaging agents, and optoelectronic devices. rsc.org Ynamide chemistry has been successfully leveraged to create polymers with AIE characteristics. rsc.orgpku.edu.cnnih.govmdpi.com
A key strategy involves the incorporation of well-known AIE-active moieties, or "AIEgens," such as tetraphenylethene (TPE), into polymer backbones derived from ynamide-containing monomers. For example, poly(ynesulfonamide)s have been synthesized through the polycoupling of alkynyl bromides and sulfonamides. When a TPE structure is incorporated into the alkynyl bromide monomer, the resulting polymer exhibits AIE properties with a notable fluorescence quantum efficiency in the aggregated state.
Similarly, catalyst-free amino-yne click polymerization has been used to create polyamides. By using diamine monomers that contain TPE units, the resulting polymers are endowed with AIE characteristics. These functional polymers can act as sensitive fluorescent probes for detecting specific analytes. The AIE effect in these systems is attributed to the restriction of intramolecular motion (RIM) within the polymer aggregates, which suppresses non-radiative decay pathways and opens up a radiative channel, leading to enhanced fluorescence. nih.gov
Peptide Chemistry and Coupling Reagents
Racemization-Free Peptide Synthesis
One of the most significant applications of ynamides like this compound is their use as novel coupling reagents in peptide synthesis. organic-chemistry.orgnih.gov A major challenge in conventional peptide synthesis is the risk of racemization of the chiral carboxylic acid (amino acid) during the activation step, which compromises the purity and biological activity of the final peptide. researchgate.net Ynamides have been shown to be highly effective, racemization-free coupling reagents that overcome this critical issue. organic-chemistry.orgresearchgate.netnih.gov
The process involves a highly efficient, two-step, one-pot strategy under very mild reaction conditions. organic-chemistry.orgnih.gov First, the ynamide reacts with a carboxylic acid via hydroacyloxylation to form a stable α-acyloxyenamide active ester. nih.govresearchgate.net This intermediate can then undergo aminolysis with an amine component to form the desired amide (peptide) bond. researchgate.net Crucially, no racemization is detected during the activation of chiral carboxylic acids. organic-chemistry.orgnih.govresearchgate.net
This method shows broad substrate compatibility and excellent selectivity for amino groups, even in the presence of other functional groups like hydroxyl (-OH) and thiol (-SH), eliminating the need for protecting groups in many cases. organic-chemistry.orgresearchgate.net The ynamide-mediated approach is atom-economical and has been successfully applied to dipeptide synthesis, peptide segment condensation, and even solid-phase peptide synthesis (SPPS). organic-chemistry.orgnih.gov
Table 2: Ynamide-Mediated Dipeptide Synthesis Yields
| Carboxylic Acid | Amine | Product | Isolated Yield | Reference |
|---|---|---|---|---|
| Z-L-Phe-OH | H-Gly-OEt·HCl | Z-L-Phe-Gly-OEt | 95% | researchgate.net |
| Z-L-Ala-OH | H-L-Leu-OMe·HCl | Z-L-Ala-L-Leu-OMe | 96% | researchgate.net |
| Boc-L-Val-OH | H-L-Val-OMe·HCl | Boc-L-Val-L-Val-OMe | 93% | researchgate.net |
| Fmoc-L-Ile-OH | H-L-Ser-OMe·HCl | Fmoc-L-Ile-L-Ser-OMe | 94% | researchgate.net |
Biological Activity and Molecular Probing: in Vitro Mechanistic Studies
In Vitro Antiproliferative and Anticancer Activity
The N-benzyl amide scaffold is a common feature in many compounds developed for anticancer research. Studies on various derivatives suggest that molecules containing this moiety often exhibit significant antiproliferative effects against a range of human cancer cell lines. For instance, the novel lead compound 1-benzyl-3-benzoylurea, which shares the N-benzyl group, has demonstrated more potent in vitro antiproliferative activity against the MCF-7 breast cancer cell line than the reference compound Hydroxyurea. wjpsonline.com Similarly, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown notable anticancer activity against both MCF-7 and A-549 lung cancer cell lines. mdpi.com
Other research has focused on different heterocyclic structures incorporating a benzyl (B1604629) group, which have also shown promise. Thiazolidine-2,4-dione derivatives have been evaluated for their antiproliferative activity, with some compounds showing potent effects against human lung, breast, and liver cancer cells. nih.gov The antiproliferative potential of such compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 1-benzyl-3-benzoylurea | MCF-7 (Breast Cancer) | More potent than Hydroxyurea | wjpsonline.com |
| 1-Benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | mdpi.com |
| 1-Benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | mdpi.com |
| Thiazolidine-2,4-dione derivative 18 | MCF-7 (Breast Cancer) | Lower than Irinotecan | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 14a-c | MCF-7 and HepG2 | 2.32 - 8.35 | mdpi.com |
| Quinoline-chalcone derivative 12e | MGC-803, HCT-116, MCF-7 | 1.38, 5.34, 5.21 | mdpi.com |
The anticancer effects of N-benzyl amide analogues are often mediated through the induction of apoptosis, or programmed cell death. Research into N-substituted benzamides has shown that these compounds can trigger the mitochondrial pathway of apoptosis. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade. nih.gov The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, confirming the central role of the mitochondrial pathway. nih.govd-nb.info
Further mechanistic studies on related compounds, such as 5-benzyl juglone, have indicated they can induce cell cycle arrest, often at the G0/G1 or G2/M phase, which precedes the onset of apoptosis. nih.govrjonco.com The investigation of 1-benzyl-5-bromoindolin-2-one derivative 7d revealed its ability to modulate levels of key apoptotic proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, and to activate downstream executioner caspases like caspase-3. mdpi.com
A primary mechanism by which many anticancer agents exert their effects is through the inhibition of specific cellular targets that are crucial for tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target. nih.govpsnnjp.org Several classes of compounds containing benzyl or amide functionalities have been developed as EGFR inhibitors. nih.govwikipedia.org
For example, certain 1,3,4-thiadiazine derivatives have been identified as multi-targeted inhibitors with potent activity against EGFR and other kinases like BRAFV600E and VEGFR-2. researchgate.net Similarly, specific 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. mdpi.com The ability of these molecules to fit into the ATP-binding pocket of these kinases is a common mechanism of inhibition. psnnjp.org Given these precedents, it is plausible that N-benzylhex-5-ynamide could also interact with and inhibit protein kinases involved in cancer signaling.
The cellular redox balance is critical for cell survival, and its disruption can lead to apoptosis. Cancer cells often exhibit higher levels of reactive oxygen species (ROS) and are more vulnerable to further oxidative stress compared to normal cells. mdpi.com Some N-benzyl derivatives have been shown to influence this balance. For instance, the non-steroidal anti-inflammatory drug benzydamine (B159093) is known to inhibit the generation of ROS by neutrophils. nih.gov
Conversely, other compounds exert their anticancer effects by increasing intracellular ROS levels beyond a critical threshold, which triggers apoptosis. nih.gov This is often linked to mitochondrial dysfunction. Studies have shown that cytotoxic agents can augment ROS levels in mitochondria, leading to the disruption of the mitochondrial membrane potential and subsequent release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com This disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis, a mechanism suggested for N-substituted benzamides. nih.govd-nb.info
In Vitro Antimicrobial Activity (Antibacterial, Antifungal)
The N-benzyl amide motif is also found in various compounds with significant antimicrobial properties. Research has demonstrated that derivatives incorporating this structure exhibit activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nanobioletters.comnih.gov
For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net Other studies on N(1)-benzyl substituted dihydro-triazine derivatives found them to be active against S. aureus and Mycobacterium smegmatis. nih.gov The antifungal potential has also been noted, with some phenylthiazole derivatives showing remarkable activity against phytopathogenic fungi like S. sclerotiorum, in some cases exceeding that of commercial fungicides. mdpi.com
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzamide (B126) derivative 5a | E. coli | 3.12 | nanobioletters.com |
| Benzamide derivative 5a | B. subtilis | 6.25 | nanobioletters.com |
| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole 4 | Candida albicans | 6.25 | nih.gov |
| Nickel(II) complexes with diamines | Pathogenic Candida strains | 15.6 - 62.5 | shd-pub.org.rs |
| Phenylthiazole derivative 5b | S. sclerotiorum (EC₅₀) | 0.51 | mdpi.com |
A well-established target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Several classes of inhibitors that target this enzyme contain an N-benzyl amide or a similar structural feature. N-benzyl-3-sulfonamidopyrrolidines, for instance, have been identified as a class of DNA gyrase inhibitors with activity against E. coli, P. aeruginosa, and S. aureus. nih.gov
Further studies have identified new N-phenylpyrrolamide and benzothiazole (B30560) derivatives with benzyl substituents that show potent, low nanomolar inhibition of E. coli DNA gyrase. nih.govrsc.org Molecular docking studies suggest these compounds bind to the ATP-binding site of the GyrB subunit. nih.govfrontiersin.org This body of evidence suggests that the this compound scaffold has the potential to function as a bacterial DNA gyrase inhibitor.
Development and Application of this compound Analogues as Molecular Probes
Beyond direct therapeutic applications, the unique chemical properties of the ynamide functional group make this compound and its analogues valuable tools in chemical biology and drug discovery. Ynamides are highly polarized and reactive, enabling a wide range of chemical transformations for synthesizing complex molecular scaffolds. bham.ac.ukbham.ac.uktaylorfrancis.com
This reactivity can be harnessed to develop molecular probes for target identification and engagement studies. For example, researchers have taken an inhibitor of the kinesin HSET, which contains a benzamide core, and attached fluorescent tags or other labels. nih.gov These probes allowed for the direct visualization of the compound binding to its protein target within cells, confirming target engagement and providing insights into its intracellular localization. nih.gov The terminal alkyne of this compound is particularly suited for "click chemistry" reactions, a common method for attaching reporter tags like fluorophores or biotin, further highlighting its potential as a versatile molecular probe.
Biosensing Applications
There is currently no available information on the use of this compound in biosensing applications.
Bioimaging Modalities
There is currently no available information on the use of this compound in any bioimaging modalities.
Advanced Spectroscopic and Computational Analysis of N Benzylhex 5 Ynamide
Quantum Chemical Computational Studies (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical computations are powerful tools for investigating the molecular and electronic properties of chemical compounds from first principles. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these methods, offering a balance between accuracy and computational cost for studying the ground and excited state properties of medium-sized organic molecules like N-benzylhex-5-ynamide. mdpi.comajrconline.org These methods are used to calculate optimized molecular geometry, electronic structure, and spectroscopic parameters. scielo.brresearchgate.net
The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. rsc.org A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.net
For this compound, DFT calculations would typically be employed to determine the energies of these orbitals. Visualization of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amide nitrogen, while the LUMO might be distributed over the electron-accepting regions, including the carbonyl group and the alkyne moiety. This analysis helps in predicting the sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are representative for a molecule of this nature.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference (ELUMO - EHOMO); indicates chemical stability and excitation energy. |
Note: Data are illustrative and not from a specific experimental study on this compound.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. nih.gov
For this compound, an MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net The hydrogen atom attached to the amide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring would show a complex potential surface, while the terminal alkyne proton might also show a slightly positive potential.
This analysis is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or a solvent. uni-muenchen.de Furthermore, ynamides are known to participate in intramolecular charge transfer (ICT), and computational studies can quantify this property by calculating changes in dipole moments between the ground and excited states. researchgate.netmdpi.com
Quantum chemical methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. scielo.brresearchgate.net The results predict the maximum absorption wavelengths (λmax) and the nature of the transitions (e.g., π→π* or n→π*). For this compound, transitions involving the phenyl ring, the amide chromophore, and the alkyne are expected.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These predicted shifts are invaluable for assigning signals in experimental NMR spectra.
Table 2: Predicted vs. General Experimental Spectroscopic Data for this compound Functional Groups
This table shows the kind of correlation expected between DFT-predicted spectroscopic values and experimentally observed ranges for the key functional groups in the molecule.
| Functional Group | Vibration/Transition | Predicted Range (cm⁻¹ or nm) | Typical Experimental Range (cm⁻¹ or nm) |
| Amide (C=O) | IR Stretch | 1650-1680 | 1630-1680 |
| Amide (N-H) | IR Stretch | 3250-3350 | 3200-3400 |
| Terminal Alkyne (C≡C) | IR Stretch | 2100-2140 | 2100-2140 |
| Terminal Alkyne (≡C-H) | IR Stretch | 3280-3320 | 3260-3330 |
| Benzene Ring | UV/Vis (π→π*) | 250-270 nm | 250-270 nm |
Note: Predicted ranges are illustrative based on DFT calculations for similar compounds. Experimental ranges are from general spectroscopic tables.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the behavior of a molecule in a biological environment, which is particularly relevant if this compound is being investigated for potential therapeutic applications. bham.ac.ukresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. rsc.orgresearchgate.net The results provide a binding score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.netnih.gov
A hypothetical docking study of this compound into a protein active site would likely show the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The benzyl (B1604629) group could form hydrophobic or π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XXX) |
| Binding Energy (kcal/mol) | -8.2 |
| Key Interacting Residues | LYS-78 (H-bond with C=O), ASP-165 (H-bond with N-H), PHE-164 (π-π stacking with benzyl ring) |
| Inhibition Constant (Ki) (nM) | 150 (estimated from binding energy) |
Note: This data is purely hypothetical to illustrate the output of a molecular docking simulation.
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.comnih.gov An MD simulation calculates the motion of atoms in the complex, providing information on the stability of the binding pose and the flexibility of the protein and ligand. openreview.netnih.gov
By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it shifts or even dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common way to assess stability. mdpi.comnih.gov These simulations can reveal crucial dynamic interactions and conformational changes that are not apparent from static docking models, providing a more realistic understanding of the binding event. nih.govrsc.org
Future Directions and Emerging Research Perspectives
Novel Synthetic Methodologies for N-benzylhex-5-ynamide Architectures
While the synthesis of ynamides has seen significant progress, moving beyond harsh conditions like elimination reactions, the development of novel methodologies remains a critical research avenue. orgsyn.org The future of synthesizing this compound and related structures will likely focus on enhancing efficiency, substrate scope, and functional group tolerance.
Copper-catalyzed cross-coupling reactions are a cornerstone of ynamide synthesis. orgsyn.org A primary emerging strategy involves the coupling of nitrogen nucleophiles with various alkynylating agents. For this compound, this would traditionally involve reacting benzylamine (B48309) with a suitable hex-5-yne derivative. Future research will likely explore novel alkynylating agents beyond the commonly used alkynyl bromides and 1,1-dihalo-alkenes. orgsyn.org The development of methods that utilize more accessible and stable precursors is a key objective.
Furthermore, transition-metal-free synthesis pathways are gaining traction. orgsyn.org Approaches using hypervalent iodine reagents or (alkynyl)dibenzothiophenium salts offer alternatives to metal-catalyzed reactions, potentially avoiding metal contamination in the final products, which is crucial for applications in materials science and medicinal chemistry. orgsyn.org The direct N-alkynylation of amine derivatives remains one of the most attractive strategies for creating the core ynamide bond. nih.gov
A summary of potential synthetic precursors for this compound is presented below.
Interactive Data Table: Potential Synthetic Precursors for this compound
| Precursor 1 (Nitrogen Source) | Precursor 2 (Alkyne Source) | General Method |
|---|---|---|
| Benzylamine | 1,1-Dibromo-1-hexene derivative | Copper-Catalyzed Cross-Coupling orgsyn.org |
| Benzylamine | 1-Bromohex-5-yne | Copper-Catalyzed Cross-Coupling orgsyn.org |
| Metalated Benzylamide | Alkynyl(phenyl)iodonium Salt | Addition to Hypervalent Iodine Reagent nih.gov |
Exploration of New Catalytic Systems and Reaction Pathways
The reactivity of the ynamide triple bond is a playground for catalysis, enabling the construction of valuable nitrogen-containing heterocycles. rsc.org this compound, with its terminal alkyne, offers two distinct sites for catalytic transformations. Future research will focus on developing new catalytic systems that can control selectivity and unlock novel reaction pathways.
Gold and Platinum Catalysis: Gold catalysts are exceptionally effective at activating the ynamide alkyne, forming keteniminium ion intermediates. These intermediates can participate in various annulation reactions, such as [3+2] and [4+2] cycloadditions, to produce complex heterocycles like pyrroles and indoles. The exploration of chiral gold catalysts for asymmetric transformations of this compound is a promising frontier. rsc.org
Copper Catalysis: Beyond its role in synthesis, copper catalysis is used for functionalizing ynamides. Oxidative coupling reactions, such as the Glaser-Hay coupling, could be used to dimerize this compound via its terminal alkyne, leading to symmetrical 1,3-butadiynamides, which have applications in electronic materials. mdpi.com
Photoredox Catalysis: A significant emerging area is the use of organic photoredox catalysts to generate ynamide radical cations under mild conditions. chemrxiv.org This strategy opens up new avenues for hydroamination and other radical-mediated transformations that are complementary to traditional transition-metal catalysis. chemrxiv.org Applying this to this compound could allow for the direct addition of various nucleophiles across the ynamide triple bond with high regio- and stereoselectivity. chemrxiv.org
Interactive Data Table: Potential Catalytic Transformations of this compound
| Catalytic System | Reaction Type | Potential Product Class |
|---|---|---|
| Gold(I) / Platinum(II) | Intermolecular Annulation | Substituted Pyrroles, Indoles, Amino-imidazoles |
| Palladium(0) | Hydroalkynylation orgsyn.org | Substituted Enamides |
| Copper(I) | Oxidative Coupling (Glaser-Hay) mdpi.com | Symmetrical Diynes |
| Organic Photoredox Catalyst | Hydroamination chemrxiv.org | α-Heteroarene Substituted Enamides |
Integration of this compound into Advanced Functional Materials
The unique electronic and reactive properties of ynamides make them attractive building blocks for advanced functional materials. nih.gov Research in this area aims to incorporate ynamide scaffolds like this compound into polymers and other materials to impart specific optical, electronic, or mechanical properties. nih.gov
The terminal alkyne of this compound is a key handle for polymerization. It can undergo polymerization through various methods, including transition-metal catalysis, to create novel polymers with polyamide side chains. The resulting materials could have interesting properties for applications in organic electronics, such as organic photovoltaics or transistors, where electron-rich conjugated systems are desirable. mdpi.com
Furthermore, the ynamide functional group itself can be embedded into a polymer backbone. The synthesis of ethynylogous ynamides, the 1,3-butadiynamides, has been shown to produce molecules with significant push-pull character, making them suitable for optoelectronic applications. mdpi.com this compound could serve as a precursor to such systems. These materials are being investigated for their potential use in creating new sensors, photoactive block copolymers, and other functional devices. thesciencein.orgunizar-csic.es
Deepening Mechanistic Understanding of Biological Activities
While this compound itself has no widely reported biological activity, ynamides are exceptionally valuable precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds with vast pharmacological relevance. brad.ac.ukbham.ac.ukbrad.ac.uk Future research will undoubtedly leverage this compound in diversity-oriented synthesis campaigns to create libraries of complex molecules for biological screening. bham.ac.uk
The development of ynamide-based transformations has led to the synthesis of natural products and their analogs, including marinoquinolines and rigidin (B1218258) A. brad.ac.uk Should a derivative of this compound show biological activity—for example, as an anticancer or antimicrobial agent—a significant research effort would be directed at understanding its mechanism of action. This involves identifying the specific biological target, which could be an enzyme or receptor. For instance, studies on novel indolin-2-one derivatives, which can be synthesized through pathways involving related functionalities, have shown inhibitory activity against targets like VEGFR-2. mdpi.com
Mechanistic studies would employ a range of techniques from molecular modeling to biochemical assays to elucidate how the compound interacts with its biological target at a molecular level. This understanding is crucial for optimizing the compound's structure to improve potency and selectivity, a key process in drug discovery. nih.gov
Design of Next-Generation Molecular Probes Based on this compound Scaffolds
Molecular probes are essential tools for visualizing and studying biological processes in real-time. thno.orgnih.gov The design of these probes requires a modular architecture, typically consisting of a recognition element that binds to a specific biological target and a reporter group (e.g., a fluorophore) that generates a detectable signal. thno.org The this compound scaffold is an excellent platform for constructing such probes due to its inherent reactivity, which allows for the straightforward attachment of different functional components.
A key strategy would involve using the terminal alkyne of this compound for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific conjugation of the ynamide scaffold to a reporter molecule, such as a near-infrared (NIR) dye, which is advantageous for in vivo imaging. nih.gov
The rest of the this compound molecule could be systematically modified to create the recognition element. The benzyl (B1604629) group or the hexyl chain could be functionalized with moieties designed to bind to specific enzymes, proteins, or other biomolecules. mdpi.com The ultimate goal is to create highly specific and sensitive probes that can detect enzyme activity or changes in the cellular microenvironment with high fidelity. thno.orgnih.gov
Interactive Data Table: Hypothetical Design of an this compound-Based Molecular Probe
| Probe Component | Function | Potential Molecular Moiety | Attachment Site on Scaffold |
|---|---|---|---|
| Scaffold | Core Structure | This compound | - |
| Reporter Group | Signal Generation | Azide-functionalized Fluorophore (e.g., Cy5.5) | Terminal Alkyne (via Click Chemistry) thno.orgnih.gov |
| Recognition Element | Target Binding | Peptide sequence for an enzyme thno.org | Benzyl group or hexyl chain |
| Linker | Spacing/Solubility | Polyethylene glycol (PEG) | Integrated into the recognition element |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-benzylhex-5-ynamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to test variables like catalysts (e.g., Pd/Cu systems), solvents (polar aprotic vs. nonpolar), and temperature gradients. Monitor progress via TLC or GC-MS. Reproducibility requires strict adherence to documented protocols, including inert atmosphere controls and purification via column chromatography .
- Key Data : Example reaction yields under varying conditions (Table 1):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 65 |
| CuI | THF | 60 | 48 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine H/C NMR to confirm alkyne and benzyl moieties, IR for amide C=O stretch (~1650 cm⁻¹), and HRMS for molecular ion validation. Purity assessment via HPLC (≥95% area under the curve) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict this compound’s reactivity in novel catalytic cycles or supramolecular assemblies?
- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate predictions experimentally via kinetic isotope effects or substituent studies. Cross-reference with crystallographic data (e.g., X-ray diffraction) to assess bond-length variations .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition) across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay pH, solvent DMSO concentration). Replicate studies under standardized conditions (e.g., IC₅₀ assays with controls for protein aggregation). Use statistical tools (ANOVA, t-tests) to quantify significance of discrepancies .
Q. How does this compound’s electronic configuration influence its selectivity in multicomponent reactions (e.g., Sonogashira coupling)?
- Methodological Answer : Perform Hammett studies with para-substituted benzyl groups to correlate σ values with reaction rates. Use in situ IR spectroscopy to track intermediate formation. Compare steric effects via computational steric maps (e.g., SambVca) .
Methodological Best Practices
- Literature Reviews : Prioritize primary sources from SciFinder or Web of Science, excluding non-peer-reviewed platforms. Use scoping studies to map knowledge gaps and avoid redundancy .
- Data Validation : Ensure raw data (e.g., NMR spectra) are archived in supplementary materials with detailed metadata (solvent, referencing standards) .
- Ethical Reporting : Disclose synthetic yields inclusively (e.g., reporting failed conditions) to aid reproducibility. Avoid overinterpretation of preliminary biological data without dose-response validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
